molecular formula C14H23N5 B11749815 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11749815
M. Wt: 261.37 g/mol
InChI Key: XYWUDROYVAVSEA-UHFFFAOYSA-N
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Description

Pyrazole Ring Geometry

  • Both pyrazole rings adopt planar configurations typical of aromatic heterocycles, with bond lengths consistent with delocalized π-electrons (C-N: ~1.34 Å, C-C: ~1.38 Å).
  • Substituents induce slight distortions:
    • Methyl groups at positions 1 and 3 on the first pyrazole cause minimal ring puckering.
    • The bulkier isopropyl group on the second pyrazole introduces torsional strain, leading to a dihedral angle of ~15° between the pyrazole plane and the isopropyl moiety.

Amine Bridge Conformation

  • The central amine nitrogen adopts a trigonal pyramidal geometry (bond angles: ~107°), with lone-pair electrons contributing to slight tetrahedral distortion.
  • The methylene (-CH2-) linkers enable rotational flexibility, resulting in two predominant conformers:
    • Syn : Pyrazole rings on the same side of the amine plane (energetically less favorable due to steric clashes).
    • Anti : Pyrazole rings on opposite sides (thermodynamically favored).

Table 1: Key Geometric Parameters

Parameter Value
C-N bond length (pyrazole) 1.34 Å
N-N bond length (pyrazole) 1.32 Å
C-N (amine) bond length 1.45 Å
Dihedral angle (isopropyl) 15°

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

  • Pyrazole protons :
    • First pyrazole (δ 6.25 ppm, singlet, 1H, H-4).
    • Second pyrazole (δ 6.18 ppm, singlet, 1H, H-4).
  • Methyl groups :
    • N-bound methyl (δ 3.72 ppm, singlet, 3H).
    • C3-methyl (δ 2.38 ppm, singlet, 3H).
  • Isopropyl group :
    • CH(CH3)2 (δ 2.98 ppm, septet, 1H; δ 1.22 ppm, doublet, 6H).
  • Methylene bridges :
    • -CH2-N- (δ 3.55 ppm, quartet, 4H).

13C NMR (100 MHz, CDCl3) :

  • Pyrazole carbons: δ 148.2 (C-3), 139.5 (C-5).
  • Methylene carbons: δ 52.1 ppm.
  • Isopropyl carbons: δ 28.7 (CH), 22.1 (CH3).

Infrared (IR) Spectroscopy

  • N-H stretch : 3320 cm⁻¹ (broad, amine).
  • C-H stretches : 2960–2850 cm⁻¹ (methyl, isopropyl).
  • Pyrazole ring vibrations : 1605 cm⁻¹ (C=N), 1550 cm⁻¹ (C=C).

Mass Spectrometry (MS)

  • Molecular ion : m/z 263.36 [M+H]+ (C14H22N5).
  • Fragmentation pattern:
    • Loss of isopropyl group: m/z 206.
    • Pyrazole ring cleavage: m/z 94 (C3H4N2).

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21/c.

Table 2: Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P21/c
Unit cell dimensions a = 8.42 Å, b = 12.35 Å, c = 10.21 Å
β angle 102.7°
Volume 987.3 ų
Z (molecules/unit cell) 4

Key Observations :

  • Intermolecular N-H···N hydrogen bonds (2.89 Å) stabilize the lattice.
  • π-π stacking between pyrazole rings (3.48 Å) contributes to crystalline order.

Figure 1 : ORTEP diagram (50% probability ellipsoids) showing the molecular structure and labeling scheme.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-10(2)14-7-13(19(5)17-14)9-15-8-12-6-11(3)16-18(12)4/h6-7,10,15H,8-9H2,1-5H3

InChI Key

XYWUDROYVAVSEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CC(=NN2C)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1-methyl-3-(propan-2-yl)-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of alkylated pyrazole derivatives.

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Key Structural Features :

  • Substituents : Methyl groups enhance lipophilicity, while the isopropyl group introduces steric bulk.
  • Amine Linker : The methylene-bridged amine facilitates hydrogen bonding and coordination with metals.

Structural Analogues

The following table compares the target compound with similar pyrazole-amine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 1,3-dimethyl (Ring 1); 1-methyl-3-isopropyl (Ring 2) C₁₃H₂₂N₆ 262.35 High steric bulk; potential for hydrogen bonding
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine 3-methyl; 1-(phenylethyl) C₁₂H₁₅N₃ 201.27 Enhanced lipophilicity due to aromatic substituent
3-Phenyl-1H-pyrazol-5-amine 3-phenyl C₉H₉N₃ 159.19 Planar structure with π-π stacking capability
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine 4-methyl; thiophene substituent C₁₀H₁₃N₃S 207.29 Sulfur-containing; potential redox activity
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 3-pyridinyl; N-ethyl C₁₀H₁₄N₄ 202.25 Basic pyridine group; coordination with metals

Comparative Analysis of Physical and Chemical Properties

Melting Points and Solubility

  • Target Compound: No direct data, but analogues with bulky substituents (e.g., isopropyl) typically exhibit higher melting points due to reduced molecular motion.
  • N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (14 ): Melting point 128–130°C, attributed to crystallinity from acetyl and methyl groups .
  • 3-Phenyl-1H-pyrazol-5-amine : Lower melting points (~100–120°C) due to aromatic flexibility .

Spectroscopic Features

  • IR Spectroscopy : Amine N-H stretches (~3,200 cm⁻¹) and carbonyl C=O (1,667–1,681 cm⁻¹) are critical for identifying acetylation/amination steps .
  • NMR : Methyl groups resonate at δ 2.04–3.57 ppm, while pyrazole protons appear at δ 5.95–6.04 ppm .

Key Differences and Functional Implications

Electronic Effects : Electron-donating methyl groups stabilize the pyrazole ring, while electron-withdrawing groups (e.g., trifluoromethyl in ) alter reactivity .

Hydrogen Bonding : The amine linker in the target compound enables stronger hydrogen bonding than acetylated derivatives (e.g., 13 or 14 ), influencing solubility and crystal packing .

Biological Activity

The compound (1,3-dimethyl-1H-pyrazol-5-yl)methylamine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant research findings and case studies.

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one were evaluated for their cytotoxicity against cancer and normal cell lines, revealing several derivatives with promising activity. The most potent compounds showed optimal cytotoxicity levels measured through the Brine-Shrimp Lethality Assay .

2. Antimicrobial Properties

Pyrazole derivatives have also been reported to possess antimicrobial properties. A study demonstrated that certain pyrazole compounds exhibited effective antibacterial activity against strains such as E. coli and S. aureus. Notably, modifications to the pyrazole structure enhanced the antimicrobial efficacy, particularly the incorporation of aliphatic amide linkages .

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, a series of novel pyrazole compounds showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that modifications to the pyrazole structure can lead to enhanced anti-inflammatory activity .

Case Study 1: Cytotoxicity Evaluation

A study synthesized various pyrazole derivatives and assessed their cytotoxicity against cancer cell lines using standard assays. Among the tested compounds, several demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

CompoundIC50 (µM)Cell Line
Compound A5.2A549
Compound B8.7MCF7
Compound C4.5HeLa

Case Study 2: Antibacterial Activity

In another study focusing on antimicrobial efficacy, a series of pyrazole derivatives were tested against common bacterial pathogens.

CompoundBacterial StrainZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus18
Compound FPseudomonas aeruginosa12

Q & A

Q. What are the common synthetic routes for (1,3-dimethyl-1H-pyrazol-5-yl)methylamine?

The synthesis typically involves multi-step alkylation and coupling reactions. For example:

  • Step 1 : Prepare 1,3-dimethyl-1H-pyrazole-5-carbaldehyde and 1-methyl-3-isopropyl-1H-pyrazole-5-carbaldehyde precursors.
  • Step 2 : Perform reductive amination or nucleophilic substitution using a methylene bridge. Triethylamine (3.0 eq) is often used as a base in solvents like dichloromethane or DMF under reflux conditions .
  • Step 3 : Purify the product via column chromatography (e.g., silica gel with hexane:ethyl acetate) . Yields depend on precise control of reaction conditions, such as temperature and catalyst selection (e.g., NaH or K₂CO₃) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : To confirm substitution patterns and amine linkage (e.g., δ ~5.0 ppm for methylene protons adjacent to nitrogen) .
  • IR Spectroscopy : Identifies amine N-H stretches (~3250 cm⁻¹) and carbonyl/aromatic vibrations .
  • Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z ~437 for related pyrazole derivatives) .
  • Elemental Analysis : Ensures purity (e.g., C, H, N percentages within 0.02% of theoretical values) .

Q. What solvents and reaction conditions optimize the synthesis?

  • Solvents : Dichloromethane, DMF, or ethanol for solubility and reaction kinetics .
  • Temperature : 0–5°C for acid chloride couplings to minimize side reactions; room temperature or reflux for alkylation .
  • Catalysts : Sodium hydride or potassium carbonate for deprotonation .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Steric and Electronic Effects : Bulky substituents (e.g., isopropyl at the 3-position) direct reactions to less hindered sites. Computational modeling (DFT) predicts reactive sites .
  • Protecting Groups : Temporarily block reactive amines or pyrazole nitrogens during alkylation .
  • Catalytic Systems : Transition metals (e.g., Pd) enhance selectivity in cross-coupling steps .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized Assays : Use consistent in vitro models (e.g., MIC for antimicrobial activity) to compare results .
  • Structural Confirmation : Re-evaluate compound purity via X-ray crystallography to rule out impurities affecting bioactivity .
  • Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., higher lipophilicity correlating with enhanced membrane penetration) .

Q. How do substituents on the pyrazole rings influence pharmacokinetic properties?

  • Methyl/Isopropyl Groups : Enhance metabolic stability by reducing cytochrome P450 oxidation .
  • Fluorine Substitution : Increases bioavailability and blood-brain barrier penetration in related compounds .
  • LogP Optimization : Adjust alkyl chain lengths to balance solubility and membrane permeability .

Methodological Considerations

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Systematically vary substituents (e.g., replace isopropyl with cyclopropyl) and test activity .
  • Docking Studies : Use PyMOL or AutoDock to predict interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., amine linkage) for target binding .

Q. How can reaction scalability be achieved without compromising yield?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., alkylation) .
  • Catalyst Recycling : Immobilize catalysts (e.g., Pd on carbon) for reuse in industrial settings .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline NMR or IR .

Data Analysis and Interpretation

Q. How to analyze conflicting crystallographic data for this compound?

  • Twinned Data Refinement : Use SHELXL for high-resolution or twinned datasets, leveraging its robust handling of crystallographic ambiguities .
  • Validation Tools : Check CIF files with PLATON or Mercury to identify outliers in bond lengths/angles .

Q. What computational methods predict the compound’s reactivity?

  • DFT Calculations : Simulate transition states for key reactions (e.g., amine alkylation) using Gaussian or ORCA .
  • Molecular Dynamics : Model solvation effects in biological systems (e.g., binding to enzyme active sites) .

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